molecular formula C9H7F3N2OS B14932247 N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,2,2-trifluoroacetamide

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,2,2-trifluoroacetamide

Cat. No.: B14932247
M. Wt: 248.23 g/mol
InChI Key: URRMUKNSIRBQNS-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,2,2-trifluoroacetamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a cyano group, dimethyl substitutions on the thiophene ring, and a trifluoroacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 3-cyano-4,5-dimethylthiophene with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial to achieving consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The trifluoroacetamide moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,2,2-trifluoroacetamide is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways. The cyano and trifluoroacetamide groups may play a role in binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylsulfanylpropanamide
  • N-(3-cyano-4,5-dimethyl-2-thienyl)-3,3-dimethylbutanamide
  • N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(phenylsulfonyl)butanamide

Uniqueness

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7F3N2OS

Molecular Weight

248.23 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C9H7F3N2OS/c1-4-5(2)16-7(6(4)3-13)14-8(15)9(10,11)12/h1-2H3,(H,14,15)

InChI Key

URRMUKNSIRBQNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C(F)(F)F)C

Origin of Product

United States

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